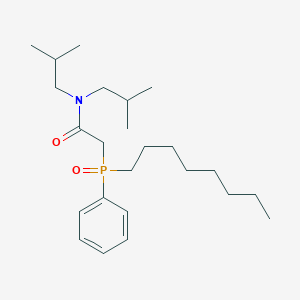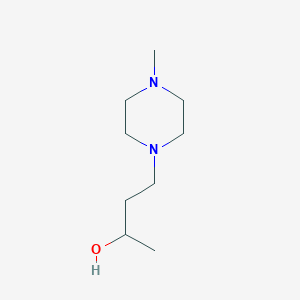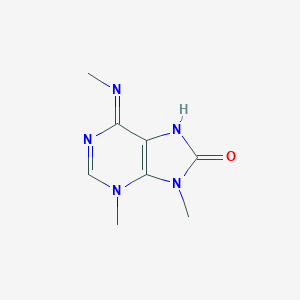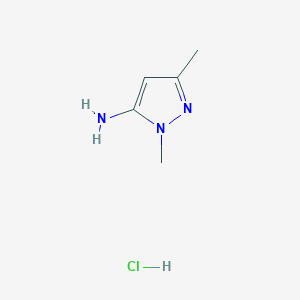
1,3-二甲基-2-(2-噻吩基)咪唑烷
描述
Synthesis Analysis
The synthesis of related imidazolidine derivatives often involves regioselective ring opening of precursor compounds and cyclization reactions. For instance, Brouillette et al. (2009) describe the synthesis of 3-(2-thienyl)imidazolidine-2,4-dione derivatives through the regioselective ring opening of 3-thiaisatoic anhydride using α-amino acids, showcasing the intricate synthetic pathways involved in the production of similar compounds (Brouillette et al., 2009).
Molecular Structure Analysis
The structural analysis of imidazolidine derivatives reveals the importance of X-ray crystallography in determining molecular configurations. For example, the structure of certain imidazolidine derivatives has been confirmed through this method, providing insights into the spatial arrangement and bonding patterns characteristic of these compounds (Kravchenko et al., 2008).
Chemical Reactions and Properties
Imidazolidine derivatives participate in a variety of chemical reactions, demonstrating their reactive nature and chemical versatility. Mukherjee-Müller et al. (1979) discussed the synthesis of 4H-imidazoles from 3-dimethylamino-2,2-dimethyl-2H-azirine, highlighting the reactive potential of imidazolidine compounds in forming heterocyclic derivatives through ring transformation reactions (Mukherjee-Müller et al., 1979).
Physical Properties Analysis
The physical properties of imidazolidine derivatives, such as solubility, melting point, and glass transition temperatures, are critical for their application in various fields. Seçkin et al. (2003) explored the synthesis and properties of polyimides derived from 1,3-di(p-dimethylaminobenzyl)-imidazolidine-2-thion, noting their excellent solubility and high glass transition temperatures, indicative of their robustness and application potential (Seçkin et al., 2003).
Chemical Properties Analysis
The chemical properties of 1,3-dimethyl-2-(2-thienyl)imidazolidine and its derivatives, including reactivity, stability, and potential for further functionalization, are central to their utility in chemical synthesis and applications. The work by Brouillette et al. (2007) on the microwave-assisted synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione analogs underscores the innovative approaches to optimizing the synthesis and enhancing the chemical properties of these compounds (Brouillette et al., 2007).
科学研究应用
氧化反应:咪唑硫醚的氧化反应,包括化合物如1,3-二甲基-2-(2-噻吩基)咪唑烷,可以产生硫酸根离子。对它们在氧化反应中的行为的了解对于理解它们的化学性质是至关重要的(D. W. Karkhanis & L. Field, 1985)。
不对称烷基酯化反应:手性的1,3-二甲基-2-亚胺咪唑烷(单环胍)可以制备并应用于对苯甲酸的不对称烷基酯化反应,显示出在合成化学中新应用的潜力(T. Isobe et al., 1998)。
聚酰亚胺的合成:由1,3-二(对-二甲氨基苯基)-咪唑烷-2-硫衍生的聚酰亚胺在各种极性溶剂中表现出优异的溶解性,并且具有290-360°C之间的玻璃化转变温度,使它们在材料科学应用中很有用(T. Seçkin等,2003)。
腐蚀抑制:咪唑烷化合物在酸性介质中对碳钢表现出高效的腐蚀抑制作用,这归因于它们的活性氮原子和杂环环的平面几何结构(J. Cruz et al., 2004)。
抗肿瘤和抗氧化活性:与咪唑烷家族相关的噻唑烷-4-酮显示出中等的抗肿瘤活性和有效的抗氧化活性,使它们成为癌症治疗的有希望的候选药物(A. Aly等,2012)。
杂环化合物的合成:研究表明使用咪唑烷衍生物合成各种杂环的方法,表明它们在制备复杂有机化合物中的实用性(Yann Brouillette et al., 2009)。
抗心律失常活性:一些咪唑烷衍生物在临床前模型中显示出有希望的抗心律失常活性(M. Matsukura et al., 1992)。
安全和危害
1,3-Dimethyl-2-(2-thienyl)imidazolidine may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, it is advised to get medical advice or attention . If the compound comes in contact with the skin, it should be washed with plenty of soap and water . If skin irritation occurs, medical advice or attention should be sought . Contaminated clothing should be removed and washed before reuse .
属性
IUPAC Name |
1,3-dimethyl-2-thiophen-2-ylimidazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-10-5-6-11(2)9(10)8-4-3-7-12-8/h3-4,7,9H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHONCXGFIYIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1C2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383919 | |
| Record name | 1,3-Dimethyl-2-(2-thienyl)imidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-(2-thienyl)imidazolidine | |
CAS RN |
104208-13-1 | |
| Record name | 1,3-Dimethyl-2-(2-thienyl)imidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethyl-2-(2-thienyl)imidazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)







![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)



